1-(2-Azidoethyl)-3-(fluoromethyl)azetidine
Overview
Description
“1-(2-Azidoethyl)-3-(fluoromethyl)azetidine” is a chemical compound that contains an azetidine ring, which is a three-membered nitrogen-containing cyclic molecule . It also contains azido (N3) and fluoromethyl (CF) groups .
Molecular Structure Analysis
The molecular formula of “this compound” is C6H11FN4, and its molecular weight is 158.18 . The compound contains an azetidine ring, an azido group, and a fluoromethyl group .
Chemical Reactions Analysis
Azetidines, due to their ring strain, are prone to ring-opening reactions, making them versatile precursors for diverse amine products . The specific reactions that “this compound” can undergo would depend on the reaction conditions and the other reactants present.
Scientific Research Applications
Azetidine Analogues and Their Biological Implications
Azetidine and its derivatives, including 1-(2-Azidoethyl)-3-(fluoromethyl)azetidine, are significant in the realm of scientific research due to their applications in medicinal chemistry and as intermediates in the synthesis of various therapeutic agents. The unique chemical structure of azetidine, a four-membered nitrogen-containing ring, makes it a valuable entity in drug design and biological studies.
Influence on Ion Transport and Protein Synthesis
- Azetidine analogs, such as Azetidine 2-carboxylic acid (AZ), have been studied for their effects on ion transport and protein synthesis. AZ, serving as an analog of proline, was observed to inhibit the release of ions to the xylem in plants, impacting ion transport mechanisms. This suggests a potential application of azetidine derivatives in studying ion transport and protein synthesis at a cellular level (Pitman et al., 1977).
Antibacterial Agents
- Azetidine-containing quinolones and naphthyridines have been synthesized and evaluated for their antibacterial properties. These studies highlight the significance of stereochemistry and the azetidine moiety in enhancing the antibacterial activity, indicating the potential of azetidine derivatives in developing new antibacterial drugs (Frigola et al., 1995).
Nicotinic Acetylcholine Receptor Binding
- Research involving azetidine derivatives like 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine has provided insights into the binding properties with the nicotinic acetylcholine receptor, demonstrating potential uses in brain imaging and the study of central nervous system disorders (Doll et al., 1999).
Antioxidant Activity
- Studies on Schiff bases and azetidines derived from phenyl urea derivatives have shown these compounds to exhibit moderate to significant antioxidant effects, suggesting their potential role in combating oxidative stress-related diseases (Nagavolu et al., 2017).
Role in Synthesis of Azetidine-Containing Pharmaceuticals
- Azetidines play a critical role as intermediates in the synthesis of pharmaceuticals. The application of azetidine derivatives in the modular synthesis of azetidines has been demonstrated, showing their importance in medicinal chemistry and drug development (Ikee et al., 2008).
Properties
IUPAC Name |
1-(2-azidoethyl)-3-(fluoromethyl)azetidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FN4/c7-3-6-4-11(5-6)2-1-9-10-8/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDSFJOREASQKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CCN=[N+]=[N-])CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.